molecular formula C16H18N2O B187690 4-tert-butyl-N-pyridin-2-ylbenzamide CAS No. 349407-91-6

4-tert-butyl-N-pyridin-2-ylbenzamide

Cat. No. B187690
M. Wt: 254.33 g/mol
InChI Key: QBIUSEXCAPEVCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-tert-butyl-N-pyridin-2-ylbenzamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-659 belongs to the class of drugs known as kinase inhibitors, which are widely used in the treatment of various diseases such as cancer, autoimmune disorders, and inflammatory diseases.

Mechanism Of Action

4-tert-butyl-N-pyridin-2-ylbenzamide works by inhibiting the activity of various kinases involved in immune cell signaling. Specifically, 4-tert-butyl-N-pyridin-2-ylbenzamide inhibits the activity of BTK, ITK, and TXK, which are involved in the regulation of B-cell receptor signaling, T-cell receptor signaling, and cytokine receptor signaling, respectively. By inhibiting these kinases, 4-tert-butyl-N-pyridin-2-ylbenzamide can modulate immune cell function and reduce inflammation.

Biochemical And Physiological Effects

4-tert-butyl-N-pyridin-2-ylbenzamide has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the proliferation of B-cell malignancies, reduce the production of pro-inflammatory cytokines, and modulate immune cell function. Additionally, 4-tert-butyl-N-pyridin-2-ylbenzamide has been shown to be well-tolerated in preclinical studies, with no significant adverse effects observed.

Advantages And Limitations For Lab Experiments

One of the main advantages of 4-tert-butyl-N-pyridin-2-ylbenzamide is its specificity for BTK, ITK, and TXK. This specificity allows for the modulation of immune cell function without affecting other kinases, reducing the risk of off-target effects. Additionally, 4-tert-butyl-N-pyridin-2-ylbenzamide has been shown to be effective in preclinical studies, making it a promising candidate for further development.
One of the limitations of 4-tert-butyl-N-pyridin-2-ylbenzamide is its relative novelty, with limited clinical data available. Additionally, 4-tert-butyl-N-pyridin-2-ylbenzamide's mechanism of action may not be effective in all diseases, limiting its potential therapeutic applications.

Future Directions

There are several potential future directions for the development of 4-tert-butyl-N-pyridin-2-ylbenzamide. One potential application is in the treatment of autoimmune disorders, where the modulation of immune cell function may be beneficial. Additionally, 4-tert-butyl-N-pyridin-2-ylbenzamide may have applications in the treatment of inflammatory diseases, where the reduction of pro-inflammatory cytokines may be beneficial. Finally, further research is needed to fully understand 4-tert-butyl-N-pyridin-2-ylbenzamide's mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of 4-tert-butyl-N-pyridin-2-ylbenzamide involves several steps, including the reaction of 4-aminopyridine with 4-tert-butylbenzoyl chloride to yield 4-tert-butyl-N-pyridin-2-ylbenzamide. The compound is then purified using column chromatography to obtain the final product. The synthesis of 4-tert-butyl-N-pyridin-2-ylbenzamide is relatively straightforward and can be accomplished using standard laboratory techniques.

Scientific Research Applications

4-tert-butyl-N-pyridin-2-ylbenzamide has been extensively studied for its potential therapeutic applications. The compound has been shown to inhibit various kinases, including BTK, ITK, and TXK, which are involved in the regulation of immune cell function. 4-tert-butyl-N-pyridin-2-ylbenzamide has been shown to be effective in the treatment of various diseases, including B-cell malignancies, autoimmune disorders, and inflammatory diseases.

properties

CAS RN

349407-91-6

Product Name

4-tert-butyl-N-pyridin-2-ylbenzamide

Molecular Formula

C16H18N2O

Molecular Weight

254.33 g/mol

IUPAC Name

4-tert-butyl-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C16H18N2O/c1-16(2,3)13-9-7-12(8-10-13)15(19)18-14-6-4-5-11-17-14/h4-11H,1-3H3,(H,17,18,19)

InChI Key

QBIUSEXCAPEVCP-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=N2

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=N2

Origin of Product

United States

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